

Unveiling the Solvent's Influence: A Comparative Analysis of Glycyl-L-alanine Solvation

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Compound of Interest

Compound Name: Glycyl-L-alanine

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A deep dive into the solvation behavior of the dipeptide **Glycyl-L-alanine** across a spectrum of solvents reveals the critical role of solvent-solute interactions in dictating its thermodynamic and physicochemical properties. This guide provides a comprehensive comparison of key solvation parameters, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding and predicting the behavior of peptides in various environments.

The solvation of peptides is a fundamental process that governs their structure, stability, and biological activity. **Glycyl-L-alanine**, a simple dipeptide, serves as an excellent model for studying these complex interactions. This analysis synthesizes data from various studies to present a comparative overview of its solvation in aqueous and mixed organic solvents.

Thermodynamic Insights into Solvation

The energetics of **Glycyl-L-alanine** solvation are elucidated through key thermodynamic parameters, including the Gibbs energy of transfer ($\Delta_{tr}G^\circ$), enthalpy of transfer ($\Delta_{tr}H^\circ$), and entropy of transfer ($\Delta_{tr}S^\circ$). These values provide a quantitative measure of the favorability of transferring the dipeptide from a reference solvent (typically water) to another solvent system.

A significant factor influencing these thermodynamic quantities is the nature of the solvent. For instance, the transfer enthalpies of **Glycyl-L-alanine** from water to aqueous mixtures of organic solvents like ethanol, 1-propanol, 2-propanol, acetonitrile, 1,4-dioxane, acetone, and dimethyl sulfoxide have been determined through isothermal calorimetry[1]. These studies reveal the energetic contributions of intermolecular interactions between the dipeptide and the

cosolvent molecules. Similarly, investigations into aqueous solutions of formamides and acetamides have provided data on dissolution and transfer enthalpies, highlighting the role of amide-peptide interactions[2].

The Gibbs free energy of transfer, a measure of the spontaneity of the transfer process, has been studied for similar amino acids like glycine and DL-alanine in aqueous electrolyte solutions[3]. These studies indicate how the presence of salts can modulate the solvation and stability of amino acids. Furthermore, the conformational entropy of alanine compared to glycine suggests that even subtle changes in the peptide structure can impact the overall thermodynamics of solvation[4][5].

Volumetric and Acoustic Properties: A Window into Solute-Solvent Interactions

Volumetric and acoustic properties offer valuable insights into the molecular interactions occurring in solution. The apparent molar volume (ϕV) and the partial molar volume of transfer ($\Delta \text{tr}V^\circ$), for instance, reflect the volume changes upon dissolving the solute and transferring it between solvents, respectively. These parameters are sensitive to the packing efficiency and the extent of solute-solvent interactions. Studies on glycine and L-alanine in various aqueous solutions have demonstrated how factors like temperature and the presence of co-solutes influence these volumetric properties[6][7][8][9].

Acoustic parameters, such as molar sound velocity and molar compressibility, provide information about the compressibility of the solution and the strength of intermolecular forces. Research on amino acids in different aqueous environments has utilized these measurements to characterize the hydration of these biomolecules and the effect of co-solvents on their solvation shells[10][11].

Tabulated Quantitative Data

For a clear and concise comparison, the following tables summarize key thermodynamic and volumetric data for **Glycyl-L-alanine** and related molecules in various solvent systems.

Table 1: Standard Enthalpies of Transfer ($\Delta \text{tr}H^\circ$) of **Glycyl-L-alanine** from Water to Aqueous-Organic Mixtures at 298.15 K[1]

Organic Co-Solvent	Mole Fraction (x2)	$\Delta_{tr}H^\circ$ (kJ·mol ⁻¹)
Ethanol	0.1	Data not available in abstract
1-Propanol	0.1	Data not available in abstract
2-Propanol	0.1	Data not available in abstract
Acetonitrile	0.1	Data not available in abstract
1,4-Dioxane	0.1	Data not available in abstract
Acetone	0.1	Data not available in abstract
Dimethyl Sulfoxide	0.1	Data not available in abstract
Note: Specific values need to be extracted from the full publication.		

Table 2: Enthalpy Coefficients of Pairwise Interactions (h_{xy}) between **Glycyl-L-alanine** and Organic Co-solvents in Aqueous Solutions at 298.15 K[1][2]

Organic Co-Solvent	h_{xy} (J·kg·mol ⁻²)
Ethanol	Data not available in abstract
1-Propanol	Data not available in abstract
Acetonitrile	Data not available in abstract
Formamide	Data not available in abstract
N,N-Dimethylformamide	Data not available in abstract
Note: Specific values need to be extracted from the full publication.	

Table 3: Apparent Molar Volumes (ϕV) of L-alanine in Aqueous Citric Acid Solutions at Different Temperatures[6]

Temperature (K)	Molality of Citric Acid (mol·kg ⁻¹)	ϕV (m ³ ·mol ⁻¹) x 10 ⁻⁶
288.15	0.05	Data not available in abstract
298.15	0.05	Data not available in abstract
308.15	0.05	Data not available in abstract
298.15	0.10	Data not available in abstract
298.15	0.20	Data not available in abstract

Note: Specific values need to be extracted from the full publication.

Experimental Protocols

The data presented in this guide are derived from established experimental techniques. The following provides an overview of the key methodologies employed.

Isothermal Calorimetry

The enthalpies of dissolution and solvation are measured using an isothermal calorimeter. A known amount of the peptide is dissolved in the solvent, and the heat change associated with the dissolution process is measured. The standard enthalpy of dissolution ($\Delta_{\text{sol}}H^\circ$) is obtained by extrapolating the experimental data to infinite dilution. The enthalpy of solvation ($\Delta_{\text{solv}}H^\circ$) is then calculated by combining the enthalpy of dissolution with the standard enthalpy of sublimation ($\Delta_{\text{sub}}H^\circ$) of the peptide[1]. The transfer enthalpy ($\Delta_{\text{tr}}H^\circ$) from a reference solvent (e.g., water) to another solvent is calculated as the difference between the standard enthalpies of solution in the two solvents.

Density Measurements for Volumetric Properties

The apparent molar volumes (ϕV) are determined from precise density measurements of the solutions at different concentrations. A vibrating-tube digital density meter is commonly used for this purpose. The apparent molar volume is calculated using the following equation:

$$\phi V = (M / \rho) - ((\rho - \rho_0) / (m \cdot \rho \cdot \rho_0))$$

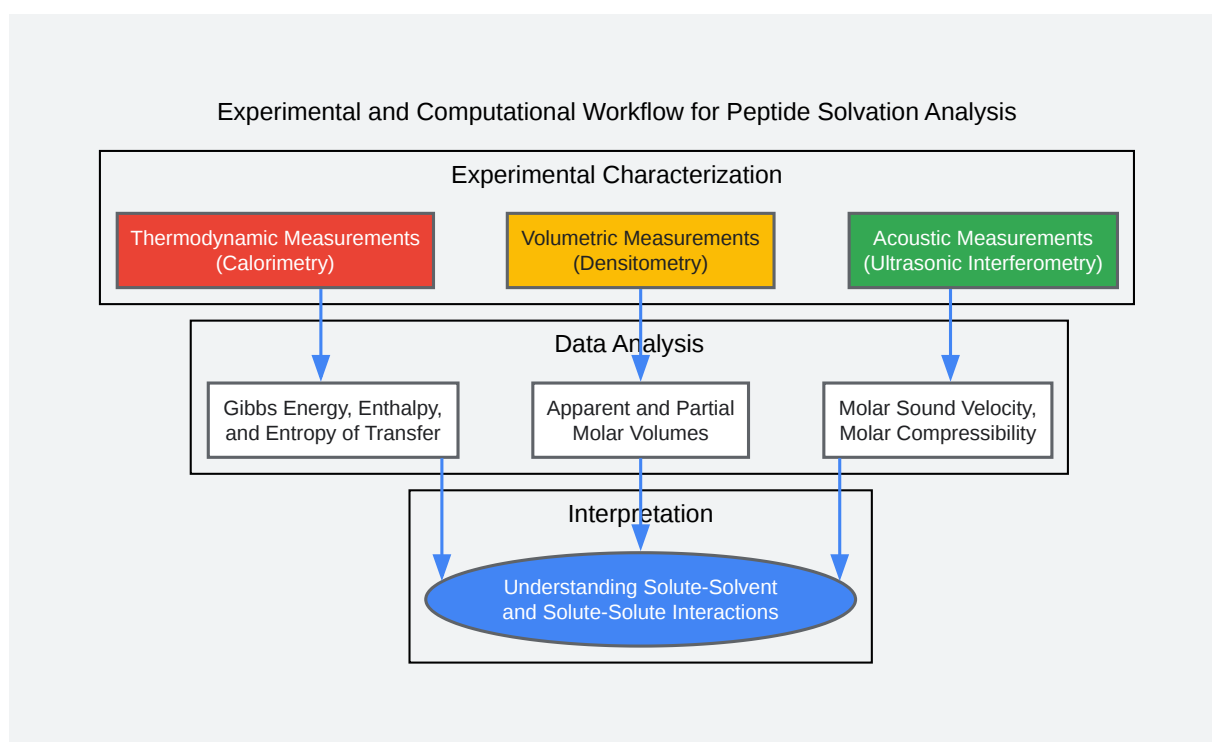
where M is the molar mass of the solute, m is the molality of the solution, and ρ and ρ_0 are the densities of the solution and the pure solvent, respectively[6]. The standard partial molar volume (V°_ϕ) is obtained by extrapolating the apparent molar volumes to infinite dilution.

Ultrasonic Interferometry for Acoustic Properties

Acoustic parameters are determined by measuring the ultrasonic velocity and density of the solutions. An ultrasonic interferometer operating at a fixed frequency is used to measure the sound velocity. From these measurements, various acoustic parameters such as molar sound velocity (R) and molar compressibility (W) can be calculated to infer molecular interactions[10].

Logical Workflow for Solvation Analysis

The following diagram illustrates the logical workflow for a comprehensive analysis of peptide solvation.



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Caption: Workflow for analyzing peptide solvation.

This comparative analysis underscores the multifaceted nature of **Glycyl-L-alanine** solvation. The interplay of solvent properties and peptide structure dictates the thermodynamic and physicochemical behavior, providing a foundation for understanding more complex peptide and protein systems in various chemical and biological environments.

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